molecular formula C13H22O B048094 Dihydro-beta-ionone CAS No. 17283-81-7

Dihydro-beta-ionone

Cat. No. B048094
CAS RN: 17283-81-7
M. Wt: 194.31 g/mol
InChI Key: QJJDNZGPQDGNDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dihydro-β-ionone has been achieved through various chemical and biotechnological approaches. One notable method involves the selective hydrogenation of the 10,11-unsaturated double bond in β-ionone, a process that has been optimized using enoate reductase enzymes for high conversion efficiency (Zhang et al., 2018). This biotechnological method provides a more sustainable alternative to traditional chemical synthesis, offering high selectivity and efficiency in converting β-ionone to dihydro-β-ionone.

Molecular Structure Analysis

The molecular structure of dihydro-β-ionone and related compounds has been extensively studied. For instance, the synthesis and structural elucidation of various ionone derivatives have been achieved, including the preparation of optically active dihydro-β-ionones and their characterization through methods such as X-ray analysis (Kato et al., 1980). These studies provide valuable insights into the stereochemistry and molecular configurations of dihydro-β-ionone and its precursors.

Scientific Research Applications

  • Catalysis in Hydrogenation : Dihydro-beta-ionone is useful for catalyzing the hydrogenation of beta-ionone, leading to various products and small quantities of alcohols (Bouchry, Aune, Coudurier, & Rais, 1995).

  • Synthesis and Isolation of Octahydrobenzopyran Derivatives : It is used in the synthesis and isolation of octahydrobenzopyran derivatives, known for their olfactory properties (Linares-Palomino et al., 2006).

  • Vitamin A Synthesis : It aids in synthesizing novel Vitamin A intermediates and converting them to Vitamin A (Buchanan, 1983).

  • Photochemistry Models : Dihydro-beta-ionone compounds serve as models for the photochemistry of unsaturated ketones and aldehydes (Zink et al., 1976).

  • Metabolism Studies in Rabbits : Dihydro-3-oxo-beta-ionol, a potential metabolite of beta-ionone, is used for studying its metabolism in rabbits (Ide & Toki, 1970).

  • Pharmacological Effects : Ionone exhibits anticancer, chemopreventive, melanogenesis, anti-inflammatory, and antimicrobial actions (Aloum, Alefishat, Adem, & Petroianu, 2020).

  • Allelopathic Activity : 3-hydroxy-beta-ionone may play a role in the allelopathic activity of certain moss species (Kato‐Noguchi, Seki, & Shigemori, 2010).

  • Cancer Research : Beta-ionone inhibits cell proliferation in various cancer cell lines, suggesting its potential in cancer treatment (Liu et al., 2004).

  • Enzyme Characterization : DBR1 is a novel enzyme characterized for its high conversion efficiency of alpha-ionone to dihydro-alpha-ionone, with potential industrial applications (Zhang et al., 2018).

  • Herbivore-Plant Communication : Dihydro-alpha ionone has attractant properties to certain insects and is released from plants during herbivore-plant communication (Cáceres et al., 2016).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJDNZGPQDGNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047200
Record name Dihydro-beta-ionone
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Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to pale yellow liquid
Record name 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
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Record name Dihydro-beta-ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/86/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

261.00 to 262.00 °C. @ 760.00 mm Hg
Record name 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone
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Solubility

48 mg/L @ 20 °C (exp)
Record name 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone
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URL http://www.hmdb.ca/metabolites/HMDB0032913
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Density

0.920-0.930
Record name Dihydro-beta-ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/86/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Dihydro-beta-ionone

CAS RN

17283-81-7
Record name Dihydro-β-ionone
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Record name Dihydro-beta-ionone
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Record name 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
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Record name Dihydro-beta-ionone
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Record name 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butan-2-one
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Record name DIHYDRO-.BETA.-IONONE
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Record name 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
127
Citations
P Winterhalter, M Herderich… - Journal of Agricultural and …, 1990 - ACS Publications
In a polar fraction of an extract obtained from quince fruit juice (Cydonia oblonga, Mill.) by solvent extraction and subsequent liquid chromatographic separation on silica gel, capillary …
Number of citations: 17 pubs.acs.org
HU Humpf, P Winterhalter… - Journal of Agricultural and …, 1991 - ACS Publications
A precursor of 2, 2, 6, 8-tetramethyl-7, ll-dioxatricyclo [6.2. 1.01’6] undec-4-ene (Riesling acetal) and 1, 1, 6-trimethyl-1, 2-dihydronaphthalene (TDN), 3, 4-dihydroxy-7, 8-dihydro-j8-…
Number of citations: 35 pubs.acs.org
M Grabarczyk, K Wińska, W Mączka - Electronic Journal of Polish …, 2019 - ejpau.media.pl
… -beta-ionone, dihydro-beta-ionone and dihydro-beta-ionol have also been distinguished [22]. Dihydro-beta-ionone has also been uncovered in banana wine produced in Rwanda [28]. …
Number of citations: 9 www.ejpau.media.pl
BD Mookherjee, RW Trenkle… - Pure and Applied …, 1990 - degruyter.com
… Dihydro beta ionone … Dihydro beta ionone - …
Number of citations: 124 www.degruyter.com
DV Sokol'skii, TO Omarkulov, SV Goncharova… - Dokl. Phys. Chem.(Engl …, 1987 - osti.gov
The authors have studied the kinetics and selectivity of the hydrogenation of ..beta..-ionone over supported stationary palladium catalysts (0.5% Pd/ZnO, 0.75% PdShAS, 0.5% Pd/…
Number of citations: 0 www.osti.gov
Z Faezizadeh, A Gharib, M GOUDARZI - 2016 - sid.ir
Background: Beta-ionone is an aroma compound found in the Rosaceae family. Some evidence supported that beta-ionone has a great potential for cancer prevention. To date, the anti-…
Number of citations: 7 www.sid.ir
J Lalko, A Lapczynski, D McGinty, S Bhatia… - Food and chemical …, 2007 - Elsevier
… Dihydro-beta-ionone: Study of skin sensitization and maximization test in albino guinea pigs… Evaluation of the mutagenic activity of dihydro-beta-ionone in the Salmonella typhimurium …
Number of citations: 8 www.sciencedirect.com
WW Peng, WW Song, MB Huang… - Zhongguo Zhong yao za …, 2014 - europepmc.org
To investigate monoterpenes and sesquiterpenes of the stems and leaves of Clausena excavata, an AcOEt fraction of the methanol extract was subjected on column chromatographies …
Number of citations: 7 europepmc.org
Z Xiao, X Jiang, Y Niu - Lwt, 2022 - Elsevier
… In summary, the adsorption ability of thaumatin on furfural, dihydro-beta-ionone, and geraniol is due to their interaction with thaumatin. The main driving forces between thaumatin and …
Number of citations: 8 www.sciencedirect.com
Bausch, Liechti, Oesterhelt… - International journal for …, 1999 - econtent.hogrefe.com
… of the polar conjugates with glusulase, purification of the metabolite with HPLC and identification with GC-MS and NMR revealed that it was 3-hydroxy-4-oxo-7,8-dihydrobeta-ionone. …
Number of citations: 20 econtent.hogrefe.com

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